molecular formula C24H30ClF2N B13746663 (+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide CAS No. 24629-74-1

(+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide

Cat. No.: B13746663
CAS No.: 24629-74-1
M. Wt: 405.9 g/mol
InChI Key: WMORTIKYLKQLKC-UHFFFAOYSA-N
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Description

(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bornane backbone with two p-fluorobenzyl groups attached to the nitrogen atom, making it a significant molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide typically involves the reaction of bornane derivatives with p-fluorobenzyl halides under specific conditions. The process often includes:

    Starting Materials: Bornane derivatives and p-fluorobenzyl halides.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvents: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(p-fluorobenzyl)trisulfide: Known for its antitumor activity.

    4-Fluorobenzyl chloride: Used as a precursor in organic synthesis.

    N(1)-p-fluorobenzyl-cymserine: Investigated as an inhibitor of specific enzymes.

Uniqueness

(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

24629-74-1

Molecular Formula

C24H30ClF2N

Molecular Weight

405.9 g/mol

IUPAC Name

bis[(4-fluorophenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C24H29F2N.ClH/c1-23(2)19-12-13-24(23,3)22(14-19)27(15-17-4-8-20(25)9-5-17)16-18-6-10-21(26)11-7-18;/h4-11,19,22H,12-16H2,1-3H3;1H

InChI Key

WMORTIKYLKQLKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)C)C.[Cl-]

Origin of Product

United States

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